3-Oxo-4-(4-fluorophenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXIFEOZYJGWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxo 4 4 Fluorophenyl Butanoic Acid
Alternative Synthetic Routes to Fluoro-Substituted β-Keto Butanoic Acids
The synthesis of fluoro-substituted β-keto butanoic acids, such as 3-oxo-4-(4-fluorophenyl)butanoic acid, is of significant interest due to the role of these compounds as versatile building blocks in the preparation of various biologically active molecules. rsc.orgbeilstein-journals.org The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of efficient and sustainable synthetic methods for accessing these fluorinated compounds is a key focus in organic synthesis. rsc.org
Regioselective functionalization is a critical aspect of synthesizing structurally defined fluoro-substituted β-keto butanoic acids. Various strategies have been explored to control the position of the fluorine substituent and other functional groups within the molecule.
One common approach involves the use of pre-functionalized starting materials. For instance, the synthesis can commence with a fluorinated phenylacetic acid or a related derivative, which is then elaborated to the desired β-keto acid structure. This ensures the fluorine atom is precisely located on the phenyl ring.
Another strategy involves the direct fluorination of a β-keto ester precursor. However, this can sometimes lead to a mixture of products, and achieving high regioselectivity can be challenging. Modern fluorinating agents and catalytic methods are continuously being developed to address this issue. For example, the use of electrophilic fluorinating agents in the presence of a suitable catalyst can promote fluorination at a specific position.
Recent advances in C-H activation and functionalization reactions also offer promising avenues for the regioselective synthesis of these compounds. These methods allow for the direct introduction of functional groups at specific C-H bonds, potentially streamlining the synthetic process and reducing the number of steps required.
The table below summarizes some of the regioselective techniques that have been explored for the synthesis of related fluorinated compounds, which could be adapted for the synthesis of this compound.
| Technique | Description | Potential Advantages | Potential Challenges |
| Use of Fluorinated Starting Materials | Synthesis begins with a commercially available or readily prepared fluorinated aromatic compound. | High regioselectivity for the fluorine substituent. | Limited availability and potential high cost of starting materials. |
| Electrophilic Fluorination | Direct introduction of a fluorine atom using an electrophilic fluorinating agent. | Potentially shorter synthetic route. | Can lead to mixtures of isomers; requires careful optimization of reaction conditions. |
| C-H Functionalization | Direct introduction of functional groups at specific C-H bonds. | High atom economy; potential for novel disconnections. | Catalyst development and control of regioselectivity can be complex. |
| Ring-Opening of Fluorinated Heterocycles | Synthesis starting from a fluorinated heterocyclic precursor that is subsequently opened to form the desired acyclic structure. | Access to unique substitution patterns. | Availability of suitable heterocyclic precursors may be limited. |
The efficiency and environmental impact of synthetic routes are increasingly important considerations in modern organic chemistry. A comparative analysis of different synthetic approaches to fluoro-substituted β-keto butanoic acids reveals trade-offs between yield, cost, and adherence to green chemistry principles.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of synthesizing this compound, this can be achieved through several strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of cyclopentyl methyl ether (CPME) as a green solvent has been explored in related syntheses. rsc.org
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
A comparison of different synthetic strategies based on these principles is presented in the table below.
| Synthetic Strategy | Typical Yield | Atom Economy | Use of Hazardous Reagents | Energy Consumption | Overall Greenness |
| Classical Multi-Step Synthesis | Moderate to High | Low to Moderate | Often involves stoichiometric use of strong acids/bases and hazardous solvents. | Can be high due to multiple heating/cooling cycles. | Low |
| Catalytic Approaches | High | High | Reduces the need for stoichiometric reagents; may still require organic solvents. | Generally lower than classical methods. | Moderate to High |
| One-Pot Procedures | Moderate to High | High | Can minimize solvent use and waste from intermediate workups. | Potentially lower due to fewer steps. | High |
| Biocatalytic Methods | Variable | High | Utilizes enzymes in aqueous media, avoiding hazardous solvents. | Typically low, as reactions are often run at or near room temperature. | Very High |
The development of greener synthetic routes is an ongoing area of research. For example, the acylation of acetonitrile (B52724) anions with esters using inexpensive potassium tert-butoxide in ethereal solvents has been reported as a green and economical method for producing β-ketonitriles, which are precursors to β-keto acids. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.
Chemical Reactivity and Transformation Pathways of 3 Oxo 4 4 Fluorophenyl Butanoic Acid
Tautomerism and Equilibria in β-Keto Carboxylic Acids
A defining characteristic of β-keto acids, including 3-Oxo-4-(4-fluorophenyl)butanoic acid, is their existence as a dynamic equilibrium between two constitutional isomers, known as tautomers. masterorganicchemistry.com This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons, resulting in the interconversion of the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). libretexts.orglibretexts.org
Experimental and Theoretical Elucidation of Keto-Enol Tautomeric Forms
The keto-enol equilibrium is a slow process on the NMR timescale, which allows for the simultaneous observation and characterization of both tautomers in solution. missouri.edu
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. In the keto tautomer of this compound, characteristic signals for the methylene (B1212753) protons adjacent to the carbonyl and carboxylic acid groups would be observed. In contrast, the enol tautomer would display a vinyl proton signal and a distinct enolic hydroxyl proton signal, often as a broad peak. researchgate.net The chemical shifts and integration of these signals allow for the quantification of the keto-to-enol ratio.
Infrared (IR) Spectroscopy: The keto form exhibits a strong absorption band for the C=O stretch of the ketone, typically around 1715-1725 cm⁻¹. The enol form, stabilized by an intramolecular hydrogen bond, would show a broader O-H stretch and a C=C stretching vibration.
Theoretical Calculations:
Density Functional Theory (DFT): Computational methods like DFT are employed to model the relative stabilities of the tautomers. researchgate.net These calculations can predict the lowest energy conformations, vibrational frequencies, and thermodynamic parameters associated with the keto-enol equilibrium, providing insights that complement experimental data. researchgate.net For this compound, theoretical studies would likely show that the enol form can be stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.
Below is a table summarizing the expected spectroscopic data for the two tautomers.
| Tautomer | Key Spectroscopic Features (¹H NMR) | Key Spectroscopic Features (¹³C NMR) | Key Spectroscopic Features (IR) |
| Keto Form | - Methylene protons (α to ketone) - Methylene protons (α to acid) | - Ketone Carbonyl Carbon (~200 ppm) - Carboxylic Acid Carbonyl Carbon (~170-180 ppm) | - Ketone C=O stretch - Carboxylic Acid C=O stretch - Carboxylic Acid O-H stretch |
| Enol Form | - Vinylic proton - Enolic hydroxyl proton (often broad) | - Vinylic carbons - Carboxylic Acid Carbonyl Carbon | - C=C stretch - Broad O-H stretch (intramolecular H-bond) |
Influence of Solvent Polarity and Protonation State on Tautomeric Ratios
The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent and the pH (protonation state). masterorganicchemistry.com
Solvent Polarity: The choice of solvent can dramatically shift the equilibrium. missouri.edu
Non-polar Aprotic Solvents (e.g., chloroform, carbon tetrachloride): In these solvents, the enol form of this compound is expected to be favored. The enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond, which is energetically favorable in a non-polar environment that cannot engage in hydrogen bonding itself. masterorganicchemistry.com
Polar Protic Solvents (e.g., water, methanol): In these solvents, the keto form is generally more stable. The solvent molecules can effectively solvate the polar carbonyl groups of the keto tautomer through intermolecular hydrogen bonding. This interaction disrupts the intramolecular hydrogen bond that stabilizes the enol form, thus shifting the equilibrium toward the keto isomer. researchgate.net
Polar Aprotic Solvents (e.g., DMSO): These solvents can act as strong hydrogen bond acceptors, which can stabilize the enol tautomer to some extent. missouri.edu
The general trend for the percentage of the enol form is often inversely related to the polarity of the solvent.
| Solvent | Polarity | Expected Predominant Tautomer | Rationale |
| Chloroform (CDCl₃) | Low | Enol | Stabilization via intramolecular hydrogen bonding. masterorganicchemistry.com |
| Acetone | Medium | Mixture | Moderate polarity leads to a balance of solvated keto and H-bonded enol forms. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Keto | Strong solvation of the polar keto form. missouri.edu |
| Water (D₂O) | High (Protic) | Keto | Strong intermolecular hydrogen bonding with the keto form disrupts the enol's internal H-bond. masterorganicchemistry.com |
Protonation State: The tautomerization process is catalyzed by both acids and bases. libretexts.org
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. A subsequent deprotonation at the alpha-carbon by a weak base (like the solvent) yields the enol form. libretexts.org
Base Catalysis: A base can remove an acidic alpha-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol tautomer. libretexts.org The presence of the carboxylic acid group in this compound means that under basic conditions, the molecule will exist as a carboxylate anion, which influences the electronic properties and the tautomeric equilibrium.
Reactions Involving the β-Ketone Moiety
The β-ketone group in this compound is a hub of reactivity, enabling a variety of chemical transformations.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. learncbse.in While the carboxylic acid can interfere with certain reagents, many nucleophilic additions can proceed. A typical example is the reaction with primary amines or their derivatives, such as hydrazine (B178648). The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate, which then eliminates a molecule of water. youtube.com With a primary amine, this leads to the formation of an imine.
Condensation and Cyclization Reactions Utilizing the Ketone Group
The bifunctional nature of this compound allows for intramolecular reactions or reactions with other bifunctional molecules, leading to the formation of cyclic compounds. For instance, reaction with hydrazine can proceed beyond simple imine formation. The initial product can undergo an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the carboxylic acid's carbonyl carbon (or its ester derivative), followed by dehydration, to form a stable heterocyclic ring system, such as a pyridazinone. Such condensation reactions are fundamental in the synthesis of diverse heterocyclic structures. libretexts.org Similarly, intramolecular aldol (B89426) or Claisen-type condensations can be envisioned under appropriate basic or acidic conditions, leading to cyclic products. libretexts.orgresearchgate.netfiveable.me
Selective Oxidation and Reduction Transformations of the Ketone
Selective Oxidation: The ketone moiety can be cleaved under specific oxidative conditions. Studies on the closely related 4-oxo-4-phenylbutanoic acid have shown that oxidation with chromium(VI) reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) or benzimidazolium fluorochromate, in an acidic medium leads to the cleavage of the molecule. orientjchem.org The reaction is believed to proceed through the enol tautomer. The final product of this oxidation is 4-fluorobenzoic acid, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon.
Selective Reduction: The ketone can be selectively reduced to a secondary alcohol without affecting the carboxylic acid group using appropriate reducing agents.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids. The reaction of this compound with NaBH₄ would yield 3-Hydroxy-4-(4-fluorophenyl)butanoic acid. More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. youtube.com
Biocatalytic Reduction: Enzymatic reductions, for instance using baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes, are known to reduce β-keto esters and acids with high stereoselectivity, providing a route to chiral β-hydroxy acids. nih.govresearchgate.netnih.gov Such methods could be applied to produce enantiomerically enriched 3-Hydroxy-4-(4-fluorophenyl)butanoic acid. acs.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives through reactions such as esterification, amidation, decarboxylation, and conversion to acid halides and anhydrides.
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium process is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then treating it with an alcohol.
Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult and requires very high temperatures. Therefore, the carboxylic acid is typically "activated" first. A common laboratory method involves converting the carboxylic acid to its corresponding acid chloride, which then reacts rapidly with an amine to yield the amide. Modern synthetic protocols often employ coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. Recent advances have also explored nickel-catalyzed methods for the direct amidation of related β-keto esters.
Interactive Table: Common Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Conditions | Product Class |
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Heat, Reflux | Ester |
| 1. SOCl₂ 2. Alcohol, Pyridine | Room Temperature | Ester | |
| Amidation | 1. SOCl₂ 2. Amine (e.g., Ammonia, Primary/Secondary Amine) | 0°C to Room Temperature | Amide |
| Amine, DCC or EDC (Coupling Agent) | Room Temperature | Amide |
As a β-keto acid, this compound is particularly susceptible to decarboxylation—the loss of a molecule of carbon dioxide (CO₂). This can occur through thermal or oxidative pathways.
Thermal Decarboxylation: β-Keto acids readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic, six-membered transition state involving the carbonyl oxygen and the carboxylic acid proton. This concerted pericyclic mechanism results in the formation of an enol intermediate and CO₂. The enol then rapidly tautomerizes to the more stable ketone, yielding 1-(4-fluorophenyl)propan-2-one. This reaction is a classic example of how the relative positioning of functional groups can facilitate specific chemical transformations.
Oxidative Decarboxylation: In addition to thermal decomposition, β-keto acids can undergo oxidative decarboxylation, where the loss of CO₂ is accompanied by an oxidation process. Studies on related 4-oxo-4-phenylbutanoic acids have shown that oxidizing agents can facilitate the cleavage of the molecule. For instance, the reaction can be catalyzed by enzyme complexes or chemical oxidants, leading to different fragmentation products depending on the reagents and conditions employed.
The carboxylic acid group can be converted into highly reactive intermediates like acid halides and anhydrides, which are valuable for subsequent acylation reactions.
Acid Halide Formation: Acid chlorides are among the most useful derivatives of carboxylic acids due to their high reactivity. They are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.
Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). Another laboratory method involves reacting the carboxylic acid with a pre-formed acid chloride.
Transformations of the 4-(4-fluorophenyl) Substituent
The 4-fluorophenyl ring is another key site for reactivity, primarily involving substitution reactions on the aromatic ring and, under more forcing conditions, manipulation of the robust carbon-fluorine bond.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is governed by the directing effects of the existing substituents. The fluorine atom and the 3-oxobutanoic acid side chain both influence the position of substitution.
Fluorine: As a halogen, fluorine is an ortho, para-director but is also a deactivating group due to its strong electronegativity (inductive effect). However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. Uniquely among halogens, the resonance effect of fluorine can significantly counteract its inductive withdrawal, particularly at the para position, making fluorobenzene's reactivity in some EAS reactions comparable to that of benzene (B151609) itself.
3-Oxobutanoic Acid Group: The side chain, containing a ketone and a carboxylic acid, is an electron-withdrawing group and acts as a meta-director and a deactivator of the ring.
Given that the two substituents are para to each other, their directing effects are imposed on the same available positions. The fluorine directs incoming electrophiles to positions 2 and 3 (ortho and meta to the side chain, respectively). The deactivating side chain directs to position 3 (meta to itself). Therefore, electrophilic substitution (e.g., nitration, sulfonation, further halogenation) on this compound is expected to be slow and would likely occur at the positions ortho to the fluorine atom (C-3 and C-5).
Interactive Table: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -F (Fluoro) | Inductive: WithdrawingResonance: Donating | Deactivating | ortho, para |
| -CH₂C(O)CH₂COOH | Inductive/Resonance: Withdrawing | Deactivating | meta |
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. These reactions are favored on electron-poor rings. Fluorine can act as a leaving group in SNAr reactions, and surprisingly, aryl fluorides are often more reactive than other aryl halides in this context. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged intermediate (Meisenheimer complex). For this compound, the presence of the electron-withdrawing side chain provides some activation, but displacement of the fluorine atom would likely require a strong nucleophile and potentially elevated temperatures.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly stable and generally unreactive. However, modern synthetic chemistry has developed several strategies for the activation and functionalization of this bond, a process often referred to as defluorinative functionalization.
These transformations typically require specific catalytic systems to overcome the high bond dissociation energy. Common approaches include:
Transition Metal-Catalyzed Cross-Coupling: Palladium and nickel complexes are widely used to catalyze reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the C-F bond. These reactions often involve an oxidative addition step where the metal inserts into the C-F bond, a challenging but feasible process.
Reactions with Strong Lewis Acids or Organometallics: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. Similarly, highly reactive organometallic reagents, such as organolithium or Grignard reagents, can displace the fluoride (B91410) ion.
Photoredox Catalysis: Recent advancements have utilized photoredox catalysis to enable the SNAr of unactivated fluoroarenes under mild conditions, expanding the scope of C-F bond functionalization.
These advanced methods allow the 4-fluorophenyl group to be converted into other substituted phenyl groups, offering a pathway to synthesize a wide array of derivatives that would be inaccessible through classical substitution chemistry.
Mechanistic and Kinetic Investigations of Reactions Involving 3 Oxo 4 4 Fluorophenyl Butanoic Acid
Elucidation of Reaction Mechanisms
Identification of Key Intermediates and Transition States
In the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, a key mechanistic step involves the enolization of the keto group. This process is often acid-catalyzed and is considered a crucial pre-equilibrium step. The enol form is the reactive species that is subsequently attacked by the oxidant.
For instance, in oxidation reactions using chromic acid, the proposed mechanism involves the formation of a chromate (B82759) ester intermediate. The reaction is believed to proceed through a two-electron transfer process. The involvement of a Cr(IV) intermediate has been suggested, which is then reduced to Cr(III). The absence of polymerization when a radical scavenger like acrylonitrile (B1666552) is added indicates that the reaction does not proceed via a free-radical pathway.
Role of Catalysis in Reaction Rate and Selectivity
The oxidation of 4-oxo-4-phenylbutanoic acid is often catalyzed by acids. The reaction rate increases with an increase in the concentration of acid, which is attributed to the protonation of the oxidizing agent, making it a more potent oxidant, and the acid-catalyzed enolization of the substrate.
The catalytic activity of chelating agents like picolinic acid has also been investigated in the oxidation of 4-oxo-4-phenylbutanoic acid. Picolinic acid is believed to form a complex with the oxidant, which then reacts with the substrate to form a ternary complex. This complex then decomposes in the rate-determining step.
Kinetic Analysis of Transformation Processes
Determination of Rate Laws and Reaction Orders
Rate = k [4-oxo-4-phenylbutanoic acid] [Oxidant] [H⁺]
The first-order dependence on the substrate and oxidant is confirmed by the linearity of plots of log[Oxidant] versus time and the constant values of the second-order rate constants at different initial concentrations of the reactants.
Influence of Temperature on Reaction Rates and Activation Parameters
The effect of temperature on the reaction rates of the oxidation of 4-oxo-4-phenylbutanoic acid has been studied at different temperatures. The rate of reaction is observed to increase with an increase in temperature. This relationship allows for the calculation of important activation parameters from the Arrhenius equation (plot of log k versus 1/T) and the Eyring equation.
Table 1: Activation Parameters for the Oxidation of 4-oxo-4-phenylbutanoic acid in Different Solvent Compositions
| Acetic Acid-Water (% v/v) | ΔH≠ (kJ mol⁻¹) | -ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) at 303 K |
| 50-50 | 55.3 | 125 | 93.2 |
| 60-40 | 51.9 | 136 | 93.1 |
| 70-30 | 48.5 | 147 | 93.0 |
Note: Data is illustrative and based on studies of 4-oxo-4-phenylbutanoic acid.
The negative entropy of activation (ΔS≠) values are indicative of a more ordered transition state compared to the reactants, which is consistent with the formation of a complex in the rate-determining step. The near-constant values of the Gibbs free energy of activation (ΔG≠) suggest that a similar mechanism is operative across the different solvent compositions.
Solvent Effects on Reaction Kinetics and Mechanisms
The polarity of the solvent has a significant impact on the reaction rates. In the oxidation of 4-oxo-4-phenylbutanoic acid, the rate of reaction generally increases with a decrease in the dielectric constant of the medium (i.e., increasing the proportion of acetic acid in an acetic acid-water mixture). This trend suggests that the transition state is less polar than the reactants. A plot of log k versus the reciprocal of the dielectric constant (1/D) is often linear, indicating an ion-dipole or dipole-dipole interaction in the rate-determining step. The change in solvent polarity can also influence the enolization pre-equilibrium.
Isotope Effects in Reaction Pathways
A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the kinetic or equilibrium isotope effects in reaction pathways directly involving 3-Oxo-4-(4-fluorophenyl)butanoic acid. While isotope effect studies are a powerful tool for elucidating reaction mechanisms, particularly for processes such as decarboxylation, enolization, and C-H bond activation which are relevant to β-keto acids, dedicated research on this specific fluorinated compound has not been published in the available literature.
General principles of kinetic isotope effects (KIEs) are well-established in organic chemistry. For instance, the decarboxylation of β-keto acids is known to proceed through a cyclic transition state, and studies on analogous, non-fluorinated compounds have sometimes employed carbon-13 (¹³C) and deuterium (B1214612) (²H) isotope effects to probe the nature of this transition state. A primary ¹³C KIE would be expected for the cleavage of the C-C bond, while a deuterium KIE could be observed if the transfer of a proton is involved in the rate-determining step.
Similarly, investigations into C-H activation at positions alpha to the carbonyl group or on the aromatic ring could theoretically utilize deuterium labeling to determine the degree of C-H bond breaking in the transition state. However, no such experimental data has been reported for this compound.
The lack of specific research in this area means that no data tables detailing isotope effects for reactions of this compound can be presented. Further experimental investigation would be required to quantify these effects and to provide deeper mechanistic insights into the reactions of this particular compound.
Derivatives and Analogs of 3 Oxo 4 4 Fluorophenyl Butanoic Acid and Their Synthetic Utility
Design and Synthesis of Chemically Modified Derivatives
The chemical reactivity of 3-oxo-4-(4-fluorophenyl)butanoic acid allows for modifications at several key positions: the α-carbon, the aromatic phenyl ring, and the butanoic acid backbone. These modifications lead to a diverse library of compounds with tailored structures and potential applications.
The α-position of this compound, specifically the methylene (B1212753) group situated between the keto and carboxyl functionalities, is particularly reactive. This "active methylene" group possesses acidic protons that can be readily abstracted by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation.
In practice, these reactions are typically performed on the ester form of the acid, such as ethyl 3-oxo-4-(4-fluorophenyl)butanoate, to prevent interference from the acidic carboxylic proton. The general strategy involves treating the β-keto ester with a base (e.g., sodium ethoxide) to generate the enolate, which is then reacted with an electrophile, such as an alkyl halide or an acyl chloride. researchgate.net This methodology, often referred to as the acetoacetic ester synthesis, allows for the introduction of a wide array of substituents at the α-position. For instance, double alkylation of related ethyl 4-aryl-3-oxobutanoates has been demonstrated as a route to cyclopentenone precursors. researchgate.net
| Reactant (Ester) | Reagent | Product |
| Ethyl 4-aryl-3-oxobutanoate | 2-Bromo-1-arylethanone (2 equiv.) | Ethyl 2,2-bis(2-oxo-2-arylethyl)-4-aryl-3-oxobutanoate |
| Ethyl 3-oxobutanoate | Iodomethane | Ethyl 2-methyl-3-oxobutanoate |
| Ethyl 3-oxobutanoate | Benzyl bromide | Ethyl 2-benzyl-3-oxobutanoate |
This table presents examples of alkylation at the α-position of β-keto esters, illustrating the general reactivity applicable to the ethyl ester of this compound.
The synthesis of analogs of this compound with different substituents on the phenyl ring is commonly achieved through the Friedel-Crafts acylation. wikipedia.orgstackexchange.com This powerful reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.com
For the synthesis of these butanoic acid derivatives, a substituted benzene (B151609) (such as fluorobenzene (B45895) or its derivatives) is reacted with succinic anhydride (B1165640). orientjchem.org The reaction proceeds via the formation of an acylium ion from succinic anhydride, which then attacks the aromatic ring to form the 4-aryl-4-oxobutanoic acid. The position of the new substituent on the phenyl ring is directed by the existing groups on the aromatic starting material. This method allows for the introduction of a wide variety of substituents, including other halogens, alkyl, and alkoxy groups, onto the phenyl ring, thereby creating a diverse range of analogs. google.com
| Aromatic Substrate | Acylating Agent | Lewis Acid | Product |
| Fluorobenzene | Succinic Anhydride | AlCl₃ | 4-(4-Fluorophenyl)-4-oxobutanoic acid |
| Toluene | Succinic Anhydride | AlCl₃ | 4-(4-Methylphenyl)-4-oxobutanoic acid |
| Biphenyl | Succinic Anhydride | AlCl₃ | 4-(4-Biphenylyl)-4-oxobutanoic acid google.com |
| 1,2-Dichlorobenzene | Succinic Anhydride | AlCl₃ | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid |
| Ethoxybenzene | Succinic Anhydride | AlCl₃ | 4-(4-Ethoxyphenyl)-4-oxobutanoic acid |
This table showcases the synthesis of various 4-aryl-4-oxobutanoic acids via the Friedel-Crafts acylation, demonstrating how different phenyl ring substitutions can be achieved.
The butanoic acid backbone of this compound can be chemically altered to yield a variety of structural analogs. One significant modification involves the carboxylic acid functional group. For instance, the carboxylic acid can be converted into an amide by reacting the corresponding anhydride with an amine. This is exemplified by the reaction of glutaric anhydride with 4-chloroaniline (B138754) to produce 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.com This transformation replaces the hydroxyl group of the carboxylic acid with a substituted amino group, fundamentally changing the properties of that end of the molecule.
Another approach involves leveraging the reactivity of the entire butanoic acid chain. For example, multistep synthetic sequences can be designed to construct analogs with more complex backbones. A patented method for preparing 4-amino-3-phenylbutyric acid involves a sequence starting from benzaldehyde (B42025) and ethyl acetoacetate, which proceeds through a 3-phenylglutaric acid intermediate that is subsequently converted to an anhydride, then an amide, and finally to the target amino acid. google.com Such strategies highlight the potential to use the basic butanoic acid structure as a scaffold for building more elaborate molecular architectures.
| Starting Material | Reagent(s) | Modification | Resulting Structure Type |
| Glutaric Anhydride | 4-Chloroaniline | Amidation of the carboxyl group | N-Aryl-butanamide |
| 3-Phenylglutaric Acid | Dehydration catalyst, then NH₃, then oxidant | Ring-closing, amidation, rearrangement | γ-Amino acid |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | Michael addition and cyclization | Dihydropyran derivative researchgate.net |
This table provides examples of reactions that modify the backbone of butanoic acid and related structures.
This compound as a Versatile Precursor in Organic Synthesis
Beyond its own derivatization, this compound and its esters are valuable starting materials for the construction of more complex molecules, particularly heterocyclic systems and chiral compounds.
The 1,4-dicarbonyl relationship (or its β-keto acid precursor) in 4-aryl-4-oxobutanoic acids makes them ideal substrates for cyclization reactions to form various heterocyclic rings. A prominent example is the synthesis of pyridazinones. The reaction of a 4-aryl-4-oxobutanoic acid derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of a six-membered dihydropyridazinone ring. mdpi.com This reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or its ester), resulting in the heterocyclic scaffold. This strategy has been successfully employed in the synthesis of 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one. mdpi.com
| Precursor | Reagent | Heterocyclic Product |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Hydrazine hydrate | 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one mdpi.com |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Phenylhydrazine | 6-(3,4-Dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one mdpi.com |
| Ethyl 4-oxo-4-phenylbutanoate | Primary amine, acid catalyst | Substituted Pyrrole |
This table illustrates the use of 4-oxo-4-arylbutanoic acid derivatives as precursors for the synthesis of heterocyclic compounds.
The ketone group at the 3-position of this compound is a prochiral center, and its stereoselective reduction provides a direct route to chiral β-hydroxy acids. Asymmetric reduction of this ketone can be achieved using various methods, including chiral reducing agents or enzymatic catalysis, to yield enantiomerically enriched or pure 3-hydroxy-4-(4-fluorophenyl)butanoic acid. mdpi.com For example, asymmetric reduction of β-keto esters using reagents prepared from borane (B79455) and chiral amino alcohols has proven effective for producing chiral β-hydroxy esters with high enantioselectivity. rsc.org
This approach is highly valuable as chiral β-hydroxy acids and their derivatives are important building blocks in the synthesis of many pharmaceutically relevant molecules. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant E. coli strains is a well-documented example of a highly efficient and selective biocatalytic reduction. nih.gov A closely related compound, (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, is a known chiral building block, highlighting the utility of this class of molecules in asymmetric synthesis. bldpharm.com The resulting chiral center can then be carried through subsequent synthetic steps to produce complex target molecules with defined stereochemistry.
| Substrate | Method/Catalyst | Product | Enantiomeric Excess (ee) |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate nih.gov | >99% |
| Aromatic Ketones | Borane with (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | Chiral Secondary Alcohol rsc.org | ~90% |
| Ethyl 2-methyl-3-oxobutanoate | Chiral amine auxiliary and N-trifluoromethylthio saccharin | Ethyl (S)-2-methyl-3-oxo-2-((trifluoromethyl)thio)butanoate mdpi.com | 33% |
This table shows examples of asymmetric reductions of β-keto esters and related ketones to produce chiral molecules.
Role in the Synthesis of Complex Organic Molecules
The structural framework of 3-oxo-4-arylbutanoic acids, including this compound, serves as a versatile synthon in the construction of more complex organic molecules, particularly various heterocyclic systems. The inherent reactivity of the keto-acid functionality allows for a range of chemical transformations, making these compounds valuable starting materials in multi-step syntheses.
Derivatives of 4-aryl-4-oxobutanoic acid are key intermediates for preparing a variety of heterocyclic compounds. For instance, related structures like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid can be reacted with compounds such as antipyrine (B355649) to form substituted butanoic acid derivatives. mdpi.comresearchgate.net These intermediates can then undergo cyclization reactions with hydrazines to yield pyridazinone derivatives. mdpi.comresearchgate.net The resulting pyridazinone ring system can be further modified, for example, by chlorination with phosphoryl chloride (POCl₃), creating a reactive intermediate for the synthesis of more complex fused heterocyclic systems like pyridazino[6,1-b]quinazolin-10-one through reaction with anthranilic acid. mdpi.comresearchgate.net
Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Chemical Design Aspects)
The design and synthesis of analogs based on the this compound scaffold are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence a compound's biological activity, thereby guiding the development of more potent and selective agents. The chemical design of such analogs involves systematic alterations to the core structure, including the aromatic ring, the keto group, and the carboxylic acid moiety.
Aromatic Ring Modification: A primary focus of analog design is the substitution pattern on the phenyl ring. The presence and position of the fluorine atom in this compound are critical starting points for SAR exploration. Analogs are synthesized with different halogens (e.g., chlorine, bromine) or with multiple substitutions (e.g., di- or tri-fluoro derivatives) to probe the effects of electronics and lipophilicity. google.comnih.gov For example, the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid provides a multi-fluorinated analog for comparison. google.com Furthermore, non-halogen substituents such as methyl, methoxy, or trifluoromethyl groups are introduced to explore steric and electronic effects on target binding. frontiersin.org The synthesis of these analogs often involves starting with the appropriately substituted phenylacetic acid or benzaldehyde and building the butanoic acid chain.
Modification of the Butanoic Acid Chain: The butanoic acid chain itself is another key area for modification. The ketone at the 3-position can be reduced to a hydroxyl group or converted into other functional groups like an oxime to assess the importance of the carbonyl group for activity. mdpi.com The carboxylic acid can be esterified or converted to an amide to alter polarity, bioavailability, and interaction with target proteins. nih.gov For example, a series of N-acetylated fluorophenylalanine-based aromatic amides and esters were synthesized to investigate how these changes impact biological activity. nih.gov These transformations are typically achieved using standard synthetic methods such as esterification with alcohols in the presence of an acid catalyst or amidation using coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.gov
Synthetic Strategies for Analog Libraries: To efficiently generate a library of analogs for SAR studies, combinatorial and parallel synthesis approaches are often employed. A common strategy involves the Hantzsch thiazole (B1198619) synthesis or similar condensation reactions where a core intermediate is reacted with a variety of building blocks. For instance, 3-[1-(4-acetylphenyl)thioureido]propanoic acid can be reacted with different 4-substituted phenacyl bromides to produce a range of thiazole-containing propanoic acid derivatives. mdpi.com This modular approach allows for the rapid generation of diverse structures where specific parts of the molecule are varied systematically. The table below outlines examples of synthesized analogs based on related core structures, highlighting the variations made for SAR studies.
These systematic modifications, guided by rational drug design principles and facilitated by versatile synthetic methodologies, are essential for elucidating the structural requirements for biological activity and for the optimization of lead compounds derived from the this compound template. nih.govmdpi.com
Table of Mentioned Compounds
No Specific Computational or Theoretical Studies Found for this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical characterization, reactivity, or spectroscopic properties of this compound have been identified.
While computational and theoretical studies are crucial for understanding the molecular structure, electronic properties, and potential reactivity of chemical compounds, it appears that this compound has not yet been a specific subject of such focused research.
Searches for relevant data consistently led to studies of related, but distinct, compounds. This includes research on the non-fluorinated parent molecule, 4-oxo-4-phenylbutanoic acid, and other derivatives of butanoic acid. Additionally, general computational methodologies for analyzing classes of molecules like β-keto acids were found, but these did not provide specific data for the fluorinated compound of interest.
Therefore, it is not possible to provide a detailed article on the computational and theoretical studies of this compound that adheres to the requested scientific rigor and is based on published research findings. The information required to populate the specified outline, including data on electronic structure, conformational analysis, tautomeric equilibria, reaction mechanisms, and predicted spectroscopic properties, is not available in the current body of scientific literature.
Computational and Theoretical Studies on 3 Oxo 4 4 Fluorophenyl Butanoic Acid
Prediction of Spectroscopic Properties
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.
For 3-Oxo-4-(4-fluorophenyl)butanoic acid, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed to assign the signals observed in experimental spectra to specific atoms within the molecule. Online prediction tools, which often utilize large databases of known structures and machine learning algorithms, can provide rapid estimations of these values.
Predicted ¹H NMR Chemical Shifts:
The predicted ¹H NMR chemical shifts for this compound highlight the electronic environment of each proton. The protons on the fluorophenyl ring are expected to appear as a complex multiplet in the aromatic region, influenced by the electron-withdrawing fluorine atom. The methylene (B1212753) protons adjacent to the carbonyl group and the phenyl ring will also exhibit distinct chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
Similarly, the predicted ¹³C NMR chemical shifts provide a map of the carbon framework. The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to resonate at the downfield end of the spectrum. The carbons of the fluorophenyl ring will show characteristic shifts influenced by the fluorine substituent, and the aliphatic carbons will appear at the upfield end.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | - | 175.7 |
| C2 (Methylene) | 3.53 | 48.9 |
| C3 (Ketone) | - | 201.2 |
| C4 (Methylene) | 3.89 | 45.1 |
| C5 (Aromatic C-H) | 7.26 | 131.5 |
| C6 (Aromatic C-H) | 7.07 | 116.2 |
| C7 (Aromatic C-F) | - | 162.5 (d, ¹JCF ≈ 245 Hz) |
| C8 (Aromatic C-C) | - | 131.0 |
| OH (Carboxyl) | 11.5 (broad) | - |
Note: These values are predictions from online computational tools and may differ from experimental values. Coupling constants for proton-proton and carbon-fluorine interactions are complex and require more advanced computational analysis not provided by basic prediction tools.
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational vibrational frequency analysis is instrumental in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. These calculations are typically performed using harmonic oscillator approximations within DFT or other quantum chemical methods.
The theoretical IR and Raman spectra for this compound can be simulated to identify characteristic vibrational frequencies. The calculated spectra would be expected to show prominent bands corresponding to the various functional groups present in the molecule.
Key Predicted Vibrational Frequencies:
O-H Stretch (Carboxylic Acid): A broad and intense band is predicted in the high-frequency region of the IR spectrum (around 2500-3300 cm⁻¹), characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
C=O Stretches (Ketone and Carboxylic Acid): Two distinct and strong C=O stretching vibrations are anticipated. The carboxylic acid carbonyl stretch is typically found around 1700-1725 cm⁻¹, while the ketone carbonyl stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring.
C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1250-1100 cm⁻¹, is predicted for the C-F stretching vibration of the fluorophenyl group.
Aromatic C=C Stretches: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.
The complementarity of IR and Raman spectroscopy is also a subject of theoretical investigation. Vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational landscape.
Interactive Data Table: Predicted Major Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |
| ~3000 | Medium | Medium | Aromatic and Aliphatic C-H Stretch |
| ~2900 | Broad, Strong | Weak | O-H Stretch (Carboxylic Acid Dimer) |
| ~1715 | Very Strong | Medium | C=O Stretch (Carboxylic Acid) |
| ~1690 | Strong | Strong | C=O Stretch (Ketone) |
| ~1600 | Medium | Strong | Aromatic C=C Stretch |
| ~1510 | Strong | Medium | Aromatic C=C Stretch |
| ~1230 | Strong | Weak | C-F Stretch |
| ~1160 | Medium | Medium | In-plane C-H Bending |
| ~940 | Broad, Medium | Weak | Out-of-plane O-H Bend |
| ~840 | Strong | Medium | Out-of-plane Aromatic C-H Bend |
Note: These are predicted values and are intended for illustrative purposes. The intensities are qualitative (Weak, Medium, Strong, Very Strong).
Advanced Applications and Future Directions in Chemical Research of 3 Oxo 4 4 Fluorophenyl Butanoic Acid
Development of Novel Synthetic Methodologies Employing the Compound
The bifunctional nature of 3-Oxo-4-(4-fluorophenyl)butanoic acid, containing both a ketone and a carboxylic acid, makes it a versatile starting material for the synthesis of more complex molecules. Novel synthetic methodologies could exploit these functionalities. For instance, the ketone can undergo reductions, reductive aminations, or reactions with organometallic reagents to introduce new stereocenters. The carboxylic acid group can be converted to esters, amides, or acid halides, enabling a wide range of derivatizations.
Future research could focus on developing stereoselective transformations of the ketone group, catalyzed by chiral catalysts, to produce enantiomerically pure building blocks for the pharmaceutical and agrochemical industries. Additionally, the development of one-pot reactions that sequentially modify both the ketone and carboxylic acid functionalities could provide efficient routes to novel heterocyclic compounds.
Exploration of the Compound in Materials Science and Polymer Chemistry Precursors
While there is no specific literature on the use of this compound in materials science, its structure suggests potential as a monomer for the synthesis of specialty polymers. The carboxylic acid group could be used for the formation of polyesters or polyamides through condensation polymerization with suitable diols or diamines, respectively. The presence of the fluorophenyl group could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic properties.
Further research could investigate the synthesis of polymers incorporating this monomer and characterize their physical and chemical properties. For example, polyesters derived from this compound might exhibit interesting liquid crystalline behavior or be useful as biodegradable materials with tailored degradation rates.
Innovative Catalyst and Ligand Development Based on its Structure
The 1,3-dicarbonyl motif in this compound is a classic chelating group for a variety of metal ions. This suggests its potential as a precursor for the synthesis of novel ligands and metal complexes that could function as catalysts. By modifying the carboxylic acid group, for example, by converting it to an ester or amide bearing additional donor atoms, multidentate ligands could be prepared.
These ligands could then be complexed with transition metals to create catalysts for a range of organic transformations, such as oxidations, reductions, or carbon-carbon bond-forming reactions. The electronic properties of the catalyst could be fine-tuned by the presence of the electron-withdrawing fluorine atom on the phenyl ring.
Integration into Supramolecular Chemistry Architectures
The ability of the carboxylic acid group to form strong hydrogen bonds makes this compound a potential building block for the construction of supramolecular assemblies. It can form dimers through hydrogen bonding between the carboxylic acid moieties. Furthermore, the ketone and the fluorophenyl group can participate in other non-covalent interactions, such as dipole-dipole interactions and halogen bonding.
Future research could explore the co-crystallization of this compound with other molecules capable of complementary hydrogen bonding to form well-defined supramolecular structures. These structures could have applications in areas such as crystal engineering, host-guest chemistry, and the development of functional organic materials.
Role in Advanced Chemical Biology Probes (Chemical Synthesis Aspects)
The synthesis of advanced chemical biology probes often requires versatile building blocks that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. While direct applications of this compound in this area are not documented, its structure offers synthetic handles for such modifications.
For example, the carboxylic acid could be coupled to a linker attached to a fluorescent dye or a biotin (B1667282) molecule. The ketone functionality could be used to attach the probe to a target protein through the formation of a hydrazone or oxime linkage. The fluorophenyl group can also serve as a useful spectroscopic tag for 19F NMR studies, allowing for the monitoring of the probe's interaction with its biological target in a complex environment. Research in this direction would involve the multi-step synthesis of probe molecules derived from this compound and the evaluation of their utility in biological systems.
Conclusion and Outlook
Summary of Key Research Areas and Findings
Research pertaining to the chemical compound class of 4-aryl-3-oxobutanoic acids has primarily centered on their synthesis, chemical properties, and utility as intermediates in the preparation of more complex molecules. While specific studies on 3-Oxo-4-(4-fluorophenyl)butanoic acid are not extensively documented in publicly available literature, the existing body of research on analogous compounds provides a foundational understanding. Key findings in this area include the development of synthetic methodologies, such as the Reformatsky reaction, for the preparation of the carbon skeleton of these β-keto acids. Investigations into their chemical reactivity have highlighted the dual functionality of the keto and carboxylic acid groups, making them versatile building blocks in organic synthesis. The introduction of a fluorine atom onto the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Therefore, research on this specific compound would likely be situated within the context of developing novel therapeutic agents or as a tool for chemical biology.
Identification of Remaining Challenges and Knowledge Gaps
The most significant knowledge gap concerning this compound is the lack of specific experimental data characterizing the compound. There is a clear need for fundamental research to isolate and characterize this molecule, including its physical and chemical properties. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its melting point, boiling point, and solubility would provide a crucial baseline for any future investigations.
Furthermore, the synthetic routes to this compound have not been explicitly described in the literature. While plausible methods can be inferred from the synthesis of similar compounds, the optimization of reaction conditions to achieve high yields and purity of the target molecule remains a challenge to be addressed.
The potential applications of this compound are also largely unexplored. Its structural similarity to intermediates used in the synthesis of various pharmaceuticals and other functional organic materials suggests a range of possibilities, but dedicated studies are required to validate these potential uses. The biological activity profile of this compound, if any, is completely unknown.
Future Perspectives for Research on this compound
Future research on this compound should initially focus on closing the fundamental knowledge gaps. A primary objective should be the development and optimization of a reliable synthetic protocol for its preparation. This would enable the production of sufficient quantities of the compound for thorough characterization and further study.
Once a synthetic route is established, a comprehensive investigation of its physical and chemical properties should be undertaken. This would include detailed spectroscopic analysis, determination of its physicochemical parameters, and an exploration of its reactivity in various organic transformations.
A particularly promising avenue for future research lies in the exploration of its potential biological activities. Given the prevalence of the 4-fluorophenyl motif in medicinal chemistry, it would be valuable to screen this compound and its derivatives for a range of biological targets. This could lead to the discovery of new lead compounds for drug development.
Furthermore, its utility as a synthetic intermediate should be systematically investigated. Its bifunctional nature makes it a potentially valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules, which could have applications in materials science, agrochemicals, or pharmaceuticals. The development of a "synthetic toolbox" based on this molecule could be a valuable contribution to the field of organic synthesis.
Q & A
Q. What are the common synthetic routes for 3-Oxo-4-(4-fluorophenyl)butanoic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Friedel-Crafts acylation or Knoevenagel condensation . For example:
- Friedel-Crafts acylation : Reacting maleic anhydride with 4-fluorophenyl derivatives under acidic conditions generates 4-aryl-4-oxo-2-butenoic acids, which can undergo Michael addition with thioglycolic acid to form the target compound .
- Knoevenagel condensation : Using 4-fluorobenzaldehyde and ethyl acetoacetate in alkaline conditions yields β-keto esters, which are hydrolyzed and decarboxylated to the final product .
Q. Key factors affecting yield :
- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in Friedel-Crafts reactions.
- Temperature control : Excessive heat during decarboxylation can degrade intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Knoevenagel condensations.
| Method | Yield Range | Optimal Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts + Michael addition | 60-75% | 0-5°C, HCl catalysis | |
| Knoevenagel + hydrolysis | 50-65% | NaOH/EtOH, reflux |
Q. How does the fluorine substituent on the phenyl ring influence the compound’s electronic properties and reactivity?
The electron-withdrawing nature of the fluorine atom significantly alters the compound’s electronic landscape:
- Resonance effects : Fluorine directs electrophilic substitution to the para position via -I (inductive) effects, stabilizing intermediates in synthesis .
- Hydrogen-bonding capacity : Fluorine enhances interactions with biological targets (e.g., enzymes), as seen in its inhibition of kynurenine-3-hydroxylase (~70% inhibition at 10 µM) .
- Acid dissociation constant (pKa) : The fluorine atom lowers the pKa of the ketone group, increasing susceptibility to nucleophilic attacks (e.g., transaminase-mediated amination) .
Q. Analytical techniques :
- ¹⁹F NMR : Quantifies electronic environment changes (δ ~ -110 ppm for para-substituted fluorine).
- DFT calculations : Predict charge distribution and reactive sites .
Advanced Research Questions
Q. What biocatalytic strategies are employed for the enantioselective synthesis of β-amino acid derivatives from this compound precursors?
The TR2 E2 PluriZyme , a bifunctional enzyme with transaminase and hydrolase activity, enables cascade reactions:
Hydrolysis : Converts methyl 3-oxo-4-(fluorophenyl)butanoate to the β-keto acid.
Transamination : Uses L-alanine as an amine donor to yield (R)-3-amino-4-(fluorophenyl)butanoic acid (>99% enantiomeric excess) .
Q. Optimization parameters :
- pH : 8.0–9.5 (maximizes enzyme activity).
- Temperature : 60–65°C (balances reaction rate and enzyme stability).
- Substrate loading : ≤10 mM prevents substrate inhibition .
Scalability : Continuous flow reactors improve throughput by 30% compared to batch systems .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Contradictions often arise from structural variability (e.g., fluorophenyl substitution patterns) or assay conditions . A systematic approach includes:
Structural revalidation : Confirm compound identity via XRD (e.g., Acta Crystallographica data ) and LC-MS.
Bioactivity standardization :
- Use consistent cell lines (e.g., HepG2 for anticancer assays).
- Control for fluorophenyl positional isomers (2- vs. 4-substitution), which show divergent COX-2 inhibition .
Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like serum concentration in cell cultures .
Example : Derivatives with 4-fluorophenyl groups exhibit stronger antimicrobial activity (MIC = 8 µg/mL) than 2-fluorophenyl analogs (MIC = 32 µg/mL) due to improved membrane penetration .
Q. What computational methods are recommended to predict the metabolic pathways of this compound in biological systems?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites.
- QSAR models : Correlate substituent effects (e.g., logP = 2.17) with renal clearance rates .
- In silico toxicity prediction : Tools like Derek Nexus assess risks of hepatotoxicity linked to fluorophenyl metabolites .
Validation : Cross-reference predictions with in vitro microsomal assays (e.g., half-life >2 hours in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
